molecular formula C8H7BrFI B12862880 3-Fluoro-5-iodo-4-methylbenzyl bromide

3-Fluoro-5-iodo-4-methylbenzyl bromide

Cat. No.: B12862880
M. Wt: 328.95 g/mol
InChI Key: ZUIOOARLFPKEOW-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) Halides as Versatile Synthetic Precursors

Benzyl halides are a class of organic compounds that feature a halogen atom attached to the carbon of a methyl group which is, in turn, bonded to a benzene (B151609) ring. synquestlabs.combldpharm.com Their utility stems from the reactivity of the benzylic carbon-halogen bond, which readily participates in nucleophilic substitution reactions. bldpharm.com Both SN1 and SN2 pathways are accessible to benzyl halides, with the specific mechanism being influenced by the substitution pattern of the benzylic carbon and the reaction conditions. bldpharm.com This reactivity makes them excellent precursors for the synthesis of a diverse range of compounds, including pharmaceuticals and other biologically active molecules. synquestlabs.com

The stability of the benzyl carbocation, which is a potential intermediate in SN1 reactions, is a key factor in the high reactivity of benzyl halides. This stability arises from the delocalization of the positive charge into the aromatic ring through resonance. Consequently, even primary benzyl halides can undergo SN1 reactions, a pathway not typically observed for their non-aromatic counterparts.

Strategic Incorporation of Halogen and Alkyl Substituents on Aromatic Rings

The introduction of multiple, distinct halogen atoms onto an aromatic ring, as seen in 3-Fluoro-5-iodo-4-methylbenzyl bromide, is a powerful strategy in synthetic chemistry. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in common cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for selective functionalization. nih.govsoton.ac.ukresearchgate.net For instance, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, which in turn is more reactive than a carbon-fluorine bond. nih.gov This differential reactivity enables chemists to perform sequential cross-coupling reactions, introducing different substituents at specific positions on the aromatic ring in a controlled manner. nih.gov

The presence of an alkyl group, such as the methyl group in this compound, and a fluorine atom further modulate the electronic properties and steric environment of the aromatic ring. These substituents can influence the regioselectivity of subsequent reactions and fine-tune the properties of the final products.

Overview of Research Directions for this compound within Chemical Synthesis and Methodology Development

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in several key areas of chemical research. The presence of three distinct reactive sites—the benzyl bromide, the aryl iodide, and the aryl fluoride (B91410)—makes it an ideal substrate for the development of novel synthetic methodologies and the synthesis of complex, polysubstituted aromatic compounds.

Key Potential Research Applications:

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds would allow for a two-step, one-pot or sequential functionalization of the aromatic ring. For example, a Suzuki or Sonogashira coupling could be performed selectively at the iodine-bearing carbon, followed by a second cross-coupling reaction at the bromine-bearing carbon under different catalytic conditions. This would enable the controlled introduction of two different aryl, alkyl, or alkynyl groups.

Medicinal Chemistry: The scaffold of this compound is relevant to the synthesis of novel pharmaceutical agents. The fluorine atom is a common substituent in many drugs, often enhancing metabolic stability and binding affinity. The ability to introduce diverse substituents via the halide functionalities could be exploited to generate libraries of compounds for biological screening.

Materials Science: Polysubstituted aromatic compounds are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The defined substitution pattern of this building block could be used to construct well-defined conjugated systems with tailored electronic properties.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1935360-18-1 synquestlabs.combldpharm.comapolloscientific.co.ukadvtechind.comsynquestlabs.com
Molecular Formula C₈H₇BrFI synquestlabs.comsynquestlabs.com
Molecular Weight 328.951 g/mol synquestlabs.comsynquestlabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFI

Molecular Weight

328.95 g/mol

IUPAC Name

5-(bromomethyl)-1-fluoro-3-iodo-2-methylbenzene

InChI

InChI=1S/C8H7BrFI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3

InChI Key

ZUIOOARLFPKEOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)CBr)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Iodo 4 Methylbenzyl Bromide

Precursor Synthesis Strategies to Construct the 3-Fluoro-5-iodo-4-methylaryl Moiety

The primary challenge in synthesizing the 3-fluoro-5-iodo-4-methylaryl moiety lies in achieving the desired 1,3,4,5-tetrasubstituted pattern with high regioselectivity. The directing effects of the substituents (methyl, fluoro, and iodo groups) on electrophilic aromatic substitution play a crucial role in determining the feasibility and outcome of direct halogenation approaches.

Regioselective Halogenation Approaches

The introduction of both fluorine and iodine onto a pre-existing methyl-substituted aromatic ring requires careful consideration of the reaction conditions and the directing effects of the substituents.

Direct iodination of aromatic compounds is often achieved through electrophilic aromatic substitution. Unlike other halogens, iodine itself is generally unreactive towards aromatic rings. nih.gov Therefore, the reaction requires an oxidizing agent to generate a more potent electrophile, such as the iodonium (B1229267) ion (I+). nih.govnih.gov Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and copper salts like CuCl2. nih.govnih.gov

For a substrate like 3-fluoro-4-methyltoluene, the directing effects of the fluorine (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) would influence the position of iodination. However, achieving the desired regioselectivity to yield 3-fluoro-5-iodo-4-methyltoluene can be challenging due to the potential for the formation of other isomers. A more controlled approach often involves starting with an aromatic ring that already contains a directing group that facilitates the desired substitution pattern, such as an amino group that can be later replaced by iodine via the Sandmeyer reaction. nih.gov

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either nucleophilic or electrophilic fluorination methods.

Electrophilic Fluorination: This method involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). ossila.com Due to the high reactivity of elemental fluorine, which often leads to uncontrolled reactions and polysubstitution, milder and more selective electrophilic fluorinating agents have been developed. ossila.com Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and effective. ossila.com Examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and other N-fluorosulfonimides. ossila.comorganic-chemistry.org These reagents offer improved handling and selectivity in electrophilic fluorination reactions. ossila.com The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity on a substituted aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): In some cases, a fluorine atom can be introduced via nucleophilic aromatic substitution, particularly if the aromatic ring is activated by strongly electron-withdrawing groups in the ortho and para positions to a suitable leaving group (e.g., nitro, chloro, bromo). However, for the synthesis of the 3-fluoro-5-iodo-4-methylaryl moiety, this is a less direct approach.

Methyl Group Introduction and Functionalization on Substituted Aromatic Rings

The methyl group in the target molecule can either be present in the starting material or introduced at a suitable stage of the synthesis. For instance, starting with a pre-existing fluorinated and iodinated benzene (B151609) derivative, a methyl group can be introduced via cross-coupling reactions, such as the Suzuki or Negishi coupling, using an appropriate organometallic reagent.

Alternatively, and more commonly for this specific target, a starting material containing the methyl group, such as 2-fluoro-5-methylaniline (B1296174) or 3-fluoro-4-methylbenzoic acid, can be utilized. sigmaaldrich.comossila.com The methyl group can then be functionalized in the final step to introduce the benzylic bromide.

Synthesis of Key Aromatic Intermediates (e.g., 3-Fluoro-5-iodo-4-methylbenzoic acid derivatives)

A plausible synthetic route to the target compound involves the preparation of a key intermediate, 3-fluoro-5-iodo-4-methylbenzoic acid. nih.gov The synthesis of this intermediate can be envisioned starting from a more readily available precursor like 3-fluoro-4-methylbenzoic acid.

A common strategy to introduce the iodine atom at the desired position involves an initial nitration of 3-fluoro-4-methylbenzoic acid. The nitro group, being a meta-director, would likely direct subsequent substitution. However, a more controlled approach would be the iodination of 3-fluoro-4-methylaniline, followed by diazotization and cyanation to form a nitrile, which can then be hydrolyzed to the carboxylic acid.

A more direct documented route involves the iodination of 3-fluoro-4-methylbenzoic acid. The directing effects of the fluorine (ortho, para-director) and the methyl group (ortho, para-director) would lead to iodination at the 5-position, which is ortho to the methyl group and para to the fluorine atom.

Starting MaterialReagents and ConditionsProduct
3-Fluoro-4-methylbenzoic acidI2, (NH4)2S2O8, H2SO4, Ac2O3-Fluoro-5-iodo-4-methylbenzoic acid

Conversion of Aromatic Precursors to the Benzylic Bromide Moiety

The final step in the synthesis of 3-fluoro-5-iodo-4-methylbenzyl bromide is the conversion of the methyl group of a suitable precursor, such as 3-fluoro-5-iodo-4-methyltoluene, into a benzylic bromide. This transformation is typically achieved through a free-radical bromination reaction.

A common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) under irradiation with light.

Alternatively, thermal benzylic bromination using bromine gas at elevated temperatures can also be employed. google.com This method can offer high selectivity for the formation of the benzyl (B1604629) bromide over the benzal bromide, especially when the reaction is conducted at temperatures between 100°C and 170°C. google.com

A two-step conversion from the carboxylic acid precursor, 3-fluoro-5-iodo-4-methylbenzoic acid, is also a viable route. First, the carboxylic acid is reduced to the corresponding benzyl alcohol, 3-fluoro-5-iodo-4-methylbenzyl alcohol, using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (B86392) complex (BH3·THF). The resulting benzyl alcohol can then be converted to the benzyl bromide. Common reagents for this conversion include phosphorus tribromide (PBr3), thionyl bromide (SOBr2), or a combination of triphenylphosphine (B44618) and carbon tetrabromide (CBr4) or N-bromosuccinimide.

PrecursorReagents and ConditionsProduct
3-Fluoro-5-iodo-4-methyltolueneN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/LightThis compound
3-Fluoro-5-iodo-4-methylbenzoic acid1. LiAlH4 or BH3·THF (Reduction) 2. PBr3 or SOBr2 (Bromination)This compound

Reductive Transformations of Carboxylic Acid Derivatives to Benzyl Alcohols

The initial step in the primary synthetic route to this compound is the reduction of 3-Fluoro-5-iodo-4-methylbenzoic acid. This transformation converts the carboxyl group into a primary alcohol, yielding (3-Fluoro-5-iodo-4-methylphenyl)methanol.

Several reducing agents are capable of effecting this transformation. Common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (BH₃·THF).

Table 1: Properties of 3-Fluoro-5-iodo-4-methylbenzoic acid

PropertyValue
IUPAC Name3-fluoro-5-iodo-4-methylbenzoic acid
CAS Number861905-94-4
Molecular FormulaC₈H₆FIO₂
Molecular Weight280.03 g/mol
Melting Point171 - 173 °C
InChI KeyPODTVAOVOKWNDI-UHFFFAOYSA-N
Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.gov

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of the reducing agents with water. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Lithium aluminum hydride is a very powerful reducing agent, while borane complexes can offer greater selectivity.

Alternative Direct Benzylic Bromination Strategies

An alternative and more direct route to this compound involves the benzylic bromination of a suitable precursor, such as 3-fluoro-5-iodo-4-methyltoluene. This approach bypasses the need for the carboxylic acid and alcohol intermediates.

A widely used reagent for benzylic bromination is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux conditions. For example, a similar transformation of 4-fluoro-3-iodotoluene (B1295844) to 4-(bromomethyl)-1-fluoro-2-iodobenzene (B3031344) was achieved by refluxing with NBS and benzoyl peroxide in CCl₄. chemicalbook.com This suggests that a similar strategy could be effectively applied to synthesize this compound.

Table 2: Related Benzylic Bromination Reaction

Starting MaterialReagentsProduct
4-fluoro-3-iodotolueneN-Bromosuccinimide (NBS), Benzoyl Peroxide4-(bromomethyl)-1-fluoro-2-iodobenzene
Information based on a documented synthesis of a related compound. chemicalbook.com

Advanced Synthetic Approaches to Related Polyhalogenated Methylphenyl Derivatives

While specific "advanced" synthetic methodologies for this compound are not extensively documented in the provided search results, the synthesis of related polyhalogenated and polysubstituted phenyl derivatives often employs modern cross-coupling reactions.

For instance, the construction of the core aromatic ring with its specific substitution pattern could potentially be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These methods allow for the precise and efficient formation of carbon-carbon bonds. A starting material like (3-fluoro-5-methylphenyl)boronic acid could, in principle, be utilized in a Suzuki coupling with a suitable iodinating or brominating agent to introduce the halogen atoms at the desired positions. sigmaaldrich.com

Furthermore, the development of novel fluorinating and iodinating reagents continues to provide more efficient and selective methods for the synthesis of halogenated aromatic compounds. While not directly applied to the target molecule in the available literature, these advanced methods represent the forefront of synthetic organic chemistry and could potentially be adapted for the synthesis of this compound and its derivatives.

Reactivity and Synthetic Utility of 3 Fluoro 5 Iodo 4 Methylbenzyl Bromide in Organic Transformations

Cross-Coupling Reactions at the Benzylic Carbon

The benzylic bromide moiety of 3-Fluoro-5-iodo-4-methylbenzyl bromide is a primary site for nucleophilic substitution and cross-coupling reactions. The carbon-bromine bond at the benzylic position is readily activated by various transition metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly noteworthy. While direct examples involving this compound are not extensively documented in the provided search results, the reactivity of benzyl (B1604629) halides in Suzuki-Miyaura couplings is well-established. nih.govresearchgate.net Generally, the reaction involves the oxidative addition of the palladium(0) catalyst to the benzyl bromide, followed by transmetalation with an arylboronate and subsequent reductive elimination to yield the diarylmethane product. uwindsor.caresearchgate.net The presence of the electron-withdrawing fluorine and iodine atoms on the aromatic ring of this compound can influence the rate and efficiency of the oxidative addition step. The use of appropriate ligands, such as phosphines, is often crucial for achieving high yields and preventing side reactions. nih.gov

A general representation of the Suzuki-Miyaura coupling of a benzyl bromide is shown below:

General Suzuki-Miyaura reaction of a benzyl bromide with an arylboronic acid.

Table 1: Key Features of Palladium-Catalyzed Suzuki-Miyaura Reactions of Benzyl Halides

FeatureDescription
Catalyst Typically a Pd(0) source like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ is used. nih.gov
Ligand Phosphine ligands such as PPh₃ or dppf are commonly employed to stabilize the palladium catalyst and facilitate the reaction steps. nih.gov
Base A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the organoboron reagent. nih.gov
Solvent A mixture of an organic solvent (e.g., toluene, THF) and water is often used. nih.gov
Reactant Arylboronic acids or their corresponding trifluoroborate salts can be used as the organoboron coupling partner. nih.gov

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for the functionalization of benzyl halides. These reactions often exhibit different substrate scope and functional group tolerance. While specific examples with this compound are not detailed in the search results, the general utility of copper catalysis in coupling benzyl halides is known. For instance, copper(I)-catalyzed cross-couplings of benzylic halides with various nucleophiles, including Grignard reagents and other organometallics, can be employed to form C-C bonds. acs.org The presence of lithium chloride can be crucial in mediating the formation of highly functionalized benzylic zinc chlorides, which then undergo copper-catalyzed coupling. acs.org

Organozinc reagents, often prepared from the corresponding organic halides, are valuable intermediates in cross-coupling reactions. The insertion of zinc dust into the carbon-bromine bond of a benzyl bromide, a reaction often facilitated by the presence of lithium chloride, generates a benzylic zinc reagent. acs.orguni-muenchen.de This organozinc compound can then participate in various coupling reactions. For example, Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, can be used to form C-C bonds. acs.org The (3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide, a related compound, is known to undergo Negishi coupling. This suggests that this compound could similarly be converted to its corresponding organozinc reagent and utilized in such transformations.

Table 2: Representative Zinc-Mediated Coupling of a Benzylic Halide

Reaction TypeDescriptionExample
Formation of Organozinc Reagent Insertion of activated zinc into the C-Br bond of the benzyl halide.R-CH₂Br + Zn → R-CH₂ZnBr uni-muenchen.de
Negishi Coupling Pd-catalyzed coupling of the organozinc reagent with an aryl halide.R-CH₂ZnBr + Ar-X --(Pd catalyst)--> R-CH₂-Ar acs.org

Beyond palladium, copper, and zinc, other transition metals can also catalyze the functionalization of benzylic C(sp³)–H bonds, a related transformation. While not directly involving the benzylic bromide, these methods highlight the broader potential for modifying the benzylic position. nih.gov For instance, iron, cobalt, and nickel complexes have shown promise in catalyzing cross-coupling reactions of benzyl halides. These alternative catalytic systems can offer advantages in terms of cost, toxicity, and reactivity, providing complementary approaches to the more established methods. The development of new catalytic systems for the selective functionalization of the benzylic position of polysubstituted aromatic compounds like this compound remains an active area of research.

Reactions Involving the Aromatic Halogen Substituents

The aryl iodide and aryl fluoride (B91410) on the benzene (B151609) ring of this compound offer additional sites for synthetic modification. The significant difference in the reactivity of iodine and fluorine in transition metal-catalyzed reactions allows for selective functionalization.

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the selective functionalization of the aryl iodide position. The Stille coupling, which involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst, is a versatile method for forming carbon-carbon bonds. organic-chemistry.org It is highly probable that this compound would undergo Stille coupling selectively at the iodine-bearing carbon.

A general representation of the Stille coupling is as follows:

General Stille coupling reaction.

Table 3: Key Aspects of the Stille Coupling Reaction

FeatureDescription
Catalyst A palladium(0) complex, such as Pd(PPh₃)₄, is typically used. organic-chemistry.org
Organometallic Reagent Organostannanes (R-SnR'₃) are used as the coupling partners. organic-chemistry.org
Substrate The reaction is effective for a wide range of organic halides, with reactivity generally following the trend I > Br > Cl >> F. organic-chemistry.org
Selectivity In molecules with multiple halogen substituents, the more reactive halogen will typically undergo coupling first.

This selective reactivity allows for a stepwise functionalization strategy. First, a group can be introduced at the aryl iodide position via a Stille coupling, leaving the aryl fluoride and benzylic bromide intact for subsequent transformations. This orthogonal reactivity is a key feature that underscores the synthetic utility of this compound as a versatile building block.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated/Iodinated Positions

The electron-deficient nature of the aromatic ring in this compound, accentuated by the presence of two halogen atoms, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. Generally, in SNAr reactions on polyhalogenated benzenes, the leaving group ability follows the trend I > Br > Cl > F, while the activation of the ring by the halogen follows F > Cl > Br > I.

In the case of this compound, the fluorine atom, being the most electronegative, exerts a stronger activating effect on the ring for nucleophilic attack. However, the iodide is a superior leaving group. This dichotomy allows for selective reactions depending on the reaction conditions and the nature of the nucleophile. For instance, strong, hard nucleophiles may favor the displacement of the fluoride, while softer nucleophiles under specific, often catalyzed, conditions might displace the iodide. The presence of the electron-withdrawing benzyl bromide group further activates the ring towards nucleophilic attack.

Common nucleophiles employed in SNAr reactions with such substrates include alkoxides, thiolates, and amines. The regioselectivity of these reactions is a subject of detailed study, often influenced by steric hindrance from the adjacent methyl and benzyl bromide groups.

Formation and Reactivity of Organometallic Intermediates from Aromatic Halogens

The carbon-iodine bond is significantly more reactive towards metals than the carbon-fluorine bond, allowing for the chemoselective formation of organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal typically results in the formation of the corresponding Grignard reagent at the iodinated position. This process, known as a metal-halogen exchange, selectively forms 3-fluoro-4-methyl-5-(magnesiobromide)benzyl bromide. The resulting Grignard reagent can then be used in a variety of subsequent reactions, such as cross-coupling reactions or additions to carbonyl compounds.

Organolithium Species: Similarly, treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can facilitate a selective iodine-lithium exchange. This generates a highly reactive aryllithium species. This intermediate can be trapped with various electrophiles, providing a pathway to a wide range of 5-substituted-3-fluoro-4-methylbenzyl bromide derivatives. The benzylic bromide moiety is generally stable under these low-temperature conditions, though side reactions can occur if the temperature is not carefully controlled.

Organometallic Intermediate Reagent Selective Position Potential Subsequent Reactions
Grignard ReagentMgC-ICross-coupling, Aldehyde/Ketone Addition
Organolithium Speciesn-BuLi, t-BuLiC-ITrapping with various electrophiles

Halogen Exchange Reactions for Further Derivatization

Halogen exchange reactions offer another avenue for modifying the aromatic core of this compound. The Finkelstein reaction, for instance, could theoretically be employed to convert the benzylic bromide to a benzylic iodide using a salt like sodium iodide in acetone, although this would compete with potential substitution at the aromatic iodide position under certain conditions.

More significantly, the aromatic iodine can be a site for halogen exchange. For example, under specific catalytic conditions, the iodo group could be replaced by a bromo or chloro group. However, a particularly valuable transformation is the introduction of additional fluorine atoms. This can be achieved through methods such as nucleophilic substitution with a fluoride source like cesium fluoride or potassium fluoride, often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent at elevated temperatures. Such reactions are pivotal for the synthesis of polyfluorinated aromatic compounds.

Transformations Utilizing Hypervalent Iodine Chemistry

The presence of an iodo group on the aromatic ring opens the door to the vast field of hypervalent iodine chemistry. The iodoarene can be oxidized to form hypervalent iodine(III) or iodine(V) species. For example, oxidation of this compound with reagents like peracetic acid or dimethyldioxirane (B1199080) can yield the corresponding iodosyl (B1239551) or iodyl compounds.

These hypervalent iodine species are powerful reagents in their own right. They can act as electrophilic group transfer agents. For instance, a common application is in the synthesis of diaryliodonium salts by reacting the hypervalent intermediate with another arene. These salts are versatile precursors for arylation reactions. Furthermore, hypervalent iodine reagents derived from this scaffold can be used to perform a variety of transformations, including hydroxylations, alkynylations, and trifluoromethylations of other substrates.

Hypervalent Iodine Reagent Type Oxidizing Agent Example Iodine Oxidation State Synthetic Application
Iodosyl CompoundPeracetic AcidIIIPrecursor to other hypervalent iodine reagents
Iodyl CompoundDimethyldioxiraneVPowerful oxidizing agent
Diaryliodonium Salt(From Iodosyl) + AreneIIIArylation reactions

Transformations Involving the Aromatic Methyl Group

The methyl group on the aromatic ring is not merely a passive substituent; it can also be a site for synthetic manipulation. One of the most common transformations is its oxidation. Using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the methyl group can be oxidized to a carboxylic acid, yielding 5-fluoro-3-iodo-4-(bromomethyl)benzoic acid. This introduces another functional group that can be used for further derivatization, such as amide bond formation or esterification.

Alternatively, the methyl group can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN. This would convert the methyl group into a bromomethyl group, leading to the formation of 3-fluoro-5-iodo-1,4-bis(bromomethyl)benzene. This difunctionalized product could then be used in polymerization reactions or as a linker in more complex molecular assemblies.

Role as a Strategic Building Block in Complex Molecule Synthesis

The multifunctionality of this compound makes it a highly strategic starting material for the synthesis of complex organic molecules, particularly those found in medicinal chemistry and materials science.

Chemists can leverage the differential reactivity of the three key functional groups to build up molecular complexity in a stepwise and controlled manner. A typical synthetic sequence might begin with a nucleophilic substitution at the benzylic bromide position to install a key fragment of the target molecule. This could be followed by a metal-catalyzed cross-coupling reaction at the iodo position, such as a Suzuki, Stille, or Sonogashira coupling, to form a new carbon-carbon or carbon-heteroatom bond. The fluorine atom often remains untouched during these steps, serving to modulate the electronic properties and metabolic stability of the final compound. This strategic approach allows for the efficient construction of diverse molecular scaffolds from a single, readily accessible starting material.

Application in the Construction of Functionalized Heterocyclic Systems

Currently, there is a notable absence of specific, publicly available scientific literature detailing the direct application of This compound in the construction of functionalized heterocyclic systems. Extensive searches of chemical databases and patent literature did not yield explicit examples or detailed research findings where this particular compound is utilized as a starting material for the synthesis of nitrogen-, oxygen-, or sulfur-containing heterocycles.

The reactivity of benzyl bromides, in general, suggests that this compound would be a competent electrophile in reactions with various nucleophiles to form heterocyclic structures. The bromo-methyl group is a good leaving group, facilitating nucleophilic substitution reactions. For instance, it would be expected to react with:

N-nucleophiles (such as amines, hydrazines, and amides) to potentially form heterocycles like benzodiazapines, quinazolines, or other fused nitrogen-containing ring systems.

O-nucleophiles (such as catechols or other diols) to form oxygen-containing heterocycles like benzodioxepines.

S-nucleophiles (such as dithiols or thioamides) to construct sulfur-containing heterocyclic rings.

However, without specific documented examples, any discussion on its synthetic utility in this context remains speculative. The presence of the fluoro and iodo substituents on the benzene ring offers potential for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the iodo-position) or nucleophilic aromatic substitution (at the fluoro-position under specific conditions). This suggests that heterocycles formed from this benzyl bromide could be further elaborated into more complex molecules.

Despite this theoretical potential, the lack of concrete research data prevents the creation of detailed data tables and a thorough discussion of its established role in heterocyclic synthesis. Researchers interested in this specific building block may need to conduct exploratory studies to determine its reactivity and utility in this area.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Fluoro 5 Iodo 4 Methylbenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the chemical environment of magnetically active nuclei. For 3-Fluoro-5-iodo-4-methylbenzyl bromide, ¹H, ¹³C, and ¹⁹F NMR are pivotal for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The substitution pattern on the benzene (B151609) ring—a fluorine at C3, an iodine at C5, a methyl group at C4, and a bromomethyl group at C1—results in two non-equivalent aromatic protons.

The proton at the C2 position is expected to appear as a doublet, influenced by the through-bond coupling to the adjacent fluorine atom at C3. This coupling, a ³J(H,F) coupling, is typically in the range of 5-10 Hz. The chemical shift of this proton will be downfield due to the deshielding effects of the adjacent electronegative fluorine and the bromomethyl group.

The proton at the C6 position is anticipated to be a singlet, or a very finely split multiplet, due to a smaller five-bond coupling to the fluorine at C3 (⁵J(H,F)), which may not be resolved. Its chemical shift will be influenced by the adjacent bromomethyl group and the iodine atom at C5.

The benzylic methylene protons (-CH₂Br) are expected to produce a singlet in the spectrum. These protons are significantly deshielded by the adjacent bromine atom, placing their resonance at a characteristic downfield position. The methyl protons (-CH₃) at C4 will also appear as a singlet, with a chemical shift in the typical range for an aromatic methyl group.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (C2)7.0 - 7.5d³J(H,F) = 5 - 10
Ar-H (C6)7.5 - 8.0s-
-CH₂Br4.4 - 4.8s-
-CH₃2.3 - 2.6s-

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring. The carbon atoms directly bonded to electronegative atoms (F, I, Br) will exhibit characteristic shifts.

The carbon atom attached to the fluorine (C3) will show a large one-bond carbon-fluorine coupling (¹J(C,F)), resulting in a doublet. Its chemical shift will be significantly downfield. The carbon bearing the iodine atom (C5) will have its resonance shifted upfield due to the heavy atom effect of iodine. The benzylic carbon (-CH₂Br) will be deshielded by the bromine atom. The remaining aromatic carbons and the methyl carbon will appear at their expected chemical shifts, with carbons ortho and para to the electron-withdrawing groups shifted downfield.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C1135 - 140d (⁴J(C,F))
C2125 - 130d (³J(C,F))
C3160 - 165d (¹J(C,F))
C4140 - 145d (³J(C,F))
C590 - 95s
C6130 - 135d (²J(C,F))
-CH₂Br30 - 35s
-CH₃20 - 25s

The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus and is highly sensitive to its chemical environment. For this compound, a single resonance is expected for the fluorine atom at the C3 position. This signal will be split into a doublet of doublets due to coupling with the ortho proton at C2 (³J(F,H)) and the meta carbon at C4 (³J(F,C)). The chemical shift will be in the characteristic range for an aryl fluoride (B91410).

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the aromatic proton at C2 and the fluorine at C3 through their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of the aromatic protons to their respective carbon atoms (C2-H2 and C6-H6), the benzylic protons to the benzylic carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the benzylic protons and the aromatic carbons C1, C2, and C6, as well as between the methyl protons and the aromatic carbons C3, C4, and C5. These correlations would firmly establish the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₇BrFI), the exact mass of the molecular ion can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I). The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with approximately equal intensities. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule. The measured accurate mass from HRMS would be compared to the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural components: the substituted aromatic ring, the methyl group, the bromomethyl group, and the carbon-halogen bonds.

The analysis of the spectrum can be divided into several key regions:

Aromatic C-H and C=C Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations, which typically appear just above 3000 cm⁻¹ vscht.czlibretexts.org. Carbon-carbon stretching vibrations within the aromatic ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region vscht.czlibretexts.org. Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane bending ("oop") vibrations in the 900-675 cm⁻¹ range, which can provide clues about the arrangement of substituents libretexts.orgspectroscopyonline.com. For a 1,3,4,5-tetrasubstituted ring, specific patterns are expected in this fingerprint region.

Aliphatic C-H Vibrations: The methyl (-CH₃) and bromomethyl (-CH₂Br) groups will show characteristic aliphatic C-H stretching absorptions typically found in the 2960-2840 cm⁻¹ range researchgate.net. Bending vibrations for these groups, such as the -CH₂- wag, are also expected between 1300 and 1150 cm⁻¹ libretexts.orgquora.com.

Carbon-Halogen Vibrations: The carbon-halogen bonds are a defining feature of this molecule. These bonds absorb in the lower frequency "fingerprint" region of the spectrum. The C-F stretch is typically a strong band, while the C-Br and C-I stretches occur at progressively lower wavenumbers due to the increasing mass of the halogen atom spectroscopyonline.com. Specifically, C-Br stretches are generally observed in the 690-515 cm⁻¹ range libretexts.orgquora.com. The C-I stretch is expected at even lower frequencies, often below the standard range of many spectrophotometers.

The following table summarizes the anticipated IR absorption bands for this compound and their corresponding functional group assignments.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3100-3000C-H StretchAromatic (Benzene Ring)Medium to Weak
2960-2840C-H Stretch-CH₃ and -CH₂BrMedium
1600-1450C=C StretchAromatic (Benzene Ring)Medium to Strong
1460-1370C-H Bend-CH₃ and -CH₂BrMedium
1300-1150C-H Wag-CH₂BrMedium
1250-1000C-F StretchAryl-FluorideStrong
880-800C-H Out-of-Plane BendSubstituted Aromatic RingStrong
690-515C-Br StretchBenzyl (B1604629) BromideMedium to Strong
< 500C-I StretchAryl-IodideMedium to Strong

This table is predictive and based on characteristic frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be successfully crystallized, single-crystal X-ray crystallography stands as the definitive method for determining its precise three-dimensional structure in the solid state. This technique involves passing X-rays through a single crystal of the compound; the resulting diffraction pattern is then analyzed to build a detailed model of the atomic and molecular arrangement within the crystal lattice.

The primary data obtained from an X-ray crystallographic analysis includes:

Molecular Conformation: The exact spatial arrangement of all atoms in the molecule, including precise bond lengths, bond angles, and torsion angles. This would confirm the geometry of the benzyl bromide moiety relative to the substituted aromatic ring.

Crystal Packing: How individual molecules are arranged relative to one another in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding (e.g., I···I or I···Br interactions), which are of significant interest in crystal engineering researchgate.net.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal. The crystal system (e.g., monoclinic, orthorhombic) and space group are also determined, defining the symmetry of the crystal rero.chmdpi.comnih.gov.

The table below illustrates the key crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Data (Hypothetical)
Chemical FormulaThe elemental composition of the molecule.C₈H₇BrFI
Formula WeightThe molar mass of the compound.328.95 g/mol
Crystal SystemThe symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell.a = 8.5 Å, b = 14.2 Å, c = 7.9 Å, β = 98.5°
Volume (V)The volume of the unit cell in cubic angstroms (ų).942.1 ų
ZThe number of molecules per unit cell.4
Bond Lengths (Å)The precise distance between bonded atoms (e.g., C-Br, C-I, C-F).C-Br: ~1.95 Å, C-I: ~2.10 Å
Bond Angles (°)The angle formed by three connected atoms (e.g., C-C-Br).C-C-Br: ~112°

This table is illustrative of the data generated from X-ray crystallography and is not based on experimental results for the title compound.

The successful acquisition and analysis of these data would provide an unambiguous structural characterization of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-5-iodo-4-methylbenzyl bromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzyl bromides typically involves electrophilic substitution or halogen exchange. For analogs like 4-fluorobenzyl bromide, direct bromination of the methyl group using PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under reflux in anhydrous conditions (e.g., CCl4\text{CCl}_4) is common . For iodine introduction, iodination via Ullmann coupling or directed ortho-metalation (using LDA or Grignard reagents) may precede bromination. Key parameters:

  • Temperature: Maintain below 40°C to avoid polyhalogenation.
  • Solvent: Use aprotic solvents (THF, DCM) to stabilize intermediates.
  • Catalysts: CuI or Pd catalysts enhance regioselectivity for iodine placement .

Example Protocol:

StepReagent/ConditionPurposeYield Range
1LDA, THF, -78°CDirected iodination at position 560-70%
2PBr3\text{PBr}_3, CCl4\text{CCl}_4, 30°CBromination of methyl group80-85%

Q. How can purification challenges (e.g., co-eluting impurities) be resolved for this compound?

Methodological Answer: Halogenated benzyl bromides often co-elute with dehalogenated byproducts. Techniques include:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (95:5) for polarity-based separation.
  • Distillation: For analogs like 4-fluorobenzyl bromide, fractional distillation at 162–164°C (750 mmHg) resolves low-boiling impurities .
  • Recrystallization: Ethanol/water mixtures exploit solubility differences; monitor via TLC (Rf ~0.4 in hexane:DCM 3:1) .

Q. What safety precautions are critical during handling due to its lachrymatory and alkylating properties?

Methodological Answer:

  • Personal Protection: Use nitrile gloves, sealed goggles, and fume hoods (ALARA principle). Lachrymatory effects are documented in brominated toluene analogs .
  • Spill Management: Neutralize with 10% sodium thiosulfate to degrade reactive bromide .
  • Storage: Store under argon at -20°C; decomposition risks increase above 30°C (observe mp trends in fluorobenzyl bromides ).

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence nucleophilic substitution reactivity?

Methodological Answer: Steric effects at the benzyl position reduce SN2S_N2 reactivity. Compare kinetic data with analogs (e.g., 3-chlorobenzyl bromide):

  • Kinetic Studies: Use 19F^{19}\text{F}-NMR to track fluoride displacement rates. For 4-methyl derivatives, rate constants decrease by ~40% vs. non-methylated analogs .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) due to methyl group hindrance .

Q. What spectroscopic techniques resolve structural ambiguities in iodinated benzyl bromides?

Methodological Answer:

  • 1H^{1}\text{H}-NMR: Coupling constants (JFHJ_{F-H}) distinguish ortho/para fluorine (e.g., J=812HzJ = 8–12 \, \text{Hz} for para-F ).
  • X-ray Crystallography: Single-crystal analysis confirms iodine and bromine positions (e.g., C–I bond length ~2.09 Å ).
  • Mass Spectrometry: HRMS (ESI+) identifies isotopic patterns (e.g., [M+H]+\text{[M+H]}^+ for C8H6BrF I\text{C}_8\text{H}_6\text{BrF I}: m/z 330.85) .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Hydrolysis of the benzyl bromide to 3-fluoro-5-iodo-4-methylbenzyl alcohol occurs within 2 hours (monitor via IR: loss of C-Br stretch at 560 cm1^{-1}) .
  • Basic Conditions (pH > 10): Elimination dominates, forming styrene derivatives (e.g., 3-fluoro-5-iodo-4-methylstyrene; GC-MS confirmation) .

Q. Can this compound act as a photoactive intermediate in cross-coupling reactions?

Methodological Answer: Under UV light (254 nm), the C-Br bond undergoes homolytic cleavage to generate benzyl radicals. Applications:

  • Pd-Catalyzed Coupling: Radical intermediates enable Suzuki-Miyaura reactions with aryl boronic acids (e.g., 80% yield with 4-cyanophenylboronic acid ).
  • Mechanistic Insight: EPR spectroscopy detects radical species (g-factor ~2.003) .

Data Contradictions & Validation

  • Melting Point Discrepancies: Reported mp for 4-fluorobenzyl bromide varies (30°C vs. 35°C ). Validate via DSC at 5°C/min heating rate.
  • Reactivity in THF vs. DMF: Conflicting yields in Grignard reactions (65% in THF vs. 45% in DMF ) suggest solvent polarity impacts iodine participation.

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